- Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

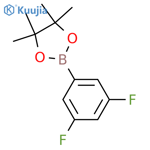

Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)

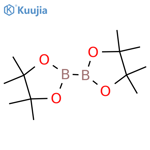

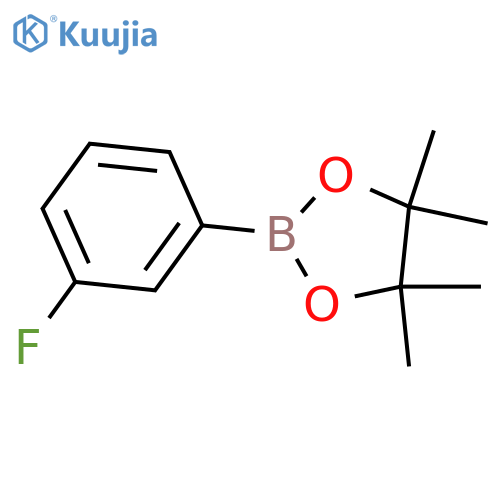

936618-92-7 structure

상품 이름:3-Fluorophenylboronic acid pinacol ester

CAS 번호:936618-92-7

MF:C12H16BFO2

메가와트:222.063647270203

MDL:MFCD18375236

CID:1056272

PubChem ID:57193946

3-Fluorophenylboronic acid pinacol ester 화학적 및 물리적 성질

이름 및 식별자

-

- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 3-Fluorophenylboronic Acid Pinacol Ester

- AMTB616

- VWBPPYBBVMPZOZ-UHFFFAOYSA-N

- 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-

- 3-FluorophenylboronicAcidPinacolEster

- SY007221

- AK142328

- (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER

- 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 3-Fluorophenylboronic acid pinacol ester

-

- MDL: MFCD18375236

- 인치: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3

- InChIKey: VWBPPYBBVMPZOZ-UHFFFAOYSA-N

- 미소: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1

계산된 속성

- 정밀분자량: 222.12300

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 1

- 복잡도: 252

- 토폴로지 분자 극성 표면적: 18.5

실험적 성질

- PSA: 18.46000

- LogP: 2.12490

3-Fluorophenylboronic acid pinacol ester 보안 정보

- 신호어:Warning

- 피해 선언: H315; H319; H335

- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 저장 조건:Store at room temperature

3-Fluorophenylboronic acid pinacol ester 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

3-Fluorophenylboronic acid pinacol ester 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007221-10g |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | ≥98% | 10g |

¥141.00 | 2024-07-09 | |

| Enamine | EN300-1425763-5.0g |

2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

936618-92-7 | 95% | 5.0g |

$58.0 | 2023-07-10 | |

| Apollo Scientific | PC200195-10g |

3-Fluorophenylboronic acid pinacol ester |

936618-92-7 | 10g |

£30.00 | 2025-02-21 | ||

| eNovation Chemicals LLC | D255974-1g |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | 97% | 1g |

$120 | 2024-05-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850683-200mg |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | ≥97% | 200mg |

¥35.10 | 2022-01-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850683-1g |

3-Fluorophenylboronic Acid Pinacol Ester |

936618-92-7 | ≥97% | 1g |

¥143.10 | 2022-01-11 | |

| Apollo Scientific | PC200195-5g |

3-Fluorophenylboronic acid pinacol ester |

936618-92-7 | 5g |

£20.00 | 2025-02-21 | ||

| abcr | AB311339-5 g |

3-Fluorophenylboronic acid pinacol ester, 95%; . |

936618-92-7 | 95% | 5g |

€143.80 | 2023-04-26 | |

| AK Scientific | AMTB616-1g |

3-Fluorophenylboronic acid pinacol ester |

936618-92-7 | 98% (GC) | 1g |

$30 | 2025-02-18 | |

| Chemenu | CM134672-5g |

2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

936618-92-7 | 95+% | 5g |

$88 | 2021-08-05 |

3-Fluorophenylboronic acid pinacol ester 합성 방법

합성회로 1

반응 조건

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile

참조

- Direct synthesis of arylboronic pinacol esters from arylamines, Organic Chemistry Frontiers, 2014, 1(4), 422-425

합성회로 3

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt

1.2 rt → 75 °C; 24 h, 75 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 rt → 75 °C; 24 h, 75 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal Alkyne, Journal of the American Chemical Society, 2013, 135(50), 18730-18733

합성회로 4

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 17 h, 100 °C

참조

- Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cell, Synthetic Metals, 2021, 275,

합성회로 5

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

참조

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

합성회로 6

반응 조건

1.1 Reagents: Sodium oxalate , Tripotassium phosphate Catalysts: 4-Cyanopyridine , 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt

참조

- Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(33), 13266-13273

합성회로 7

반응 조건

1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 2 h, 80 °C

참조

- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

합성회로 8

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 48 h, 80 °C

참조

- Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization, Organometallics, 2019, 38(15), 2963-2971

합성회로 9

반응 조건

1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel , 1960399-43-2 Solvents: Mesitylene ; 6 h, 25 °C

참조

Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters

,

Journal of the American Chemical Society,

2018,

140(50),

17612-17623

합성회로 10

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ; 25 °C; 4 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

참조

- A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides, Journal of Organic Chemistry, 2015, 80(19), 9671-9681

합성회로 11

반응 조건

1.1 Reagents: Sodium oxalate , 4-Cyanopyridine , Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water

참조

- Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides, ChemRxiv, 2021, 1, 1-7

합성회로 12

반응 조건

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

참조

- New process for preparing arylboranes by arylation of organoboron compounds, European Patent Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

참조

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

합성회로 14

반응 조건

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Reagents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

참조

- New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone , Acetonitrile , Water ; 15 min, -5 °C

참조

- Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions, Chemical Science, 2016, 7(6), 3676-3680

합성회로 16

반응 조건

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ; 2 h, rt

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

참조

- Borylation using group IV metallocene under mild conditions, Tetrahedron Letters, 2014, 55(10), 1702-1705

합성회로 17

반응 조건

1.1 Reagents: Pyridine Solvents: Acetone , Water ; 12 h, rt

참조

- Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light, Organic Letters, 2019, 21(23), 9688-9692

합성회로 18

반응 조건

1.1 Reagents: Pyridine , Cesium fluoride Solvents: Dimethyl sulfoxide ; rt → 105 °C; 2 h, 105 °C

참조

- Radical Metal-Free Borylation of Aryl Iodides, Synthesis, 2017, 49(21), 4759-4768

합성회로 19

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt → 45 °C

1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C

1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C

1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt

1.4 Reagents: Sodium chloride Solvents: Water

참조

- Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof, China, , ,

합성회로 20

반응 조건

1.1 Catalysts: Tetramethylammonium fluoride , Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ; 15 h, 80 °C

참조

- Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

합성회로 21

반응 조건

1.1 Reagents: Silver phosphate Catalysts: Palladium chloride , X-Phos Solvents: Acetonitrile ; 17 h, 80 °C

참조

- Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboron, Tetrahedron Letters, 2021, 85,

3-Fluorophenylboronic acid pinacol ester Raw materials

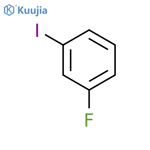

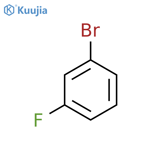

- 1-Bromo-3-fluorobenzene

- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-

- 2,3-Dimethylbutane-2,3-diol

- 1-Fluoro-3-iodobenzene

- sodium 3-fluorobenzenesulfinate

- Borate(1-),tetrafluoro-

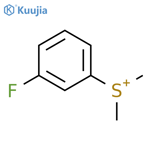

- (3-Fluorophenyl)dimethylsulfonium

- Benzenediazonium, 3-fluoro-

- Bis(pinacolato)diborane

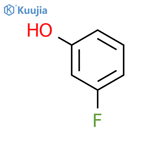

- 3-Fluorophenol

3-Fluorophenylboronic acid pinacol ester Preparation Products

3-Fluorophenylboronic acid pinacol ester 관련 문헌

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

936618-92-7 (3-Fluorophenylboronic acid pinacol ester) 관련 제품

- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 863868-36-4(2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 827614-70-0(4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

- 754226-39-6(2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 214360-58-4(4-Fluorophenylboronic acid, pinacol ester)

- 634180-45-3(1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1S,1'S)-)

- 1185319-33-8(1-Benzothiazol-2-yl-piperidin-4-ylaMine hydrochloride, 98+% C12H16ClN3S, MW: 269.79)

- 1638587-36-6((2R,3S)-3-Methylhex-5-ene-2-sulfonamide)

- 1797335-32-0(8-(3-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-3-ene)

- 94191-73-8(1-Bromo-2-(phenoxymethyl)benzene)

추천 공급업체

Amadis Chemical Company Limited

(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester

순결:99%

재다:100g

가격 ($):204.0